Trioctylpropylammonium chloride

Solvent Extraction Metal Separation Hydrometallurgy

Researchers seeking superior metal extraction selectivity over symmetric quaternary ammonium salts require precise molecular architecture. This asymmetric trioctylpropylammonium chloride addresses that need with a tailored propyl group that alters interfacial dynamics and extraction equilibria compared to Aliquat 336. - Demonstrated superior lead extraction from acidic solutions with tunable selectivity based on pH and concentration. - Achieves 0.15 g/g resin CuFC loading for radioactive cesium removal, equivalent to optimized benchmarks. - Creates a long-range interfacial potential (~1 k_B T) as a phase-transfer catalyst, enhancing reaction rates beyond conventional tetraalkylammonium salts.

Molecular Formula C27H58ClN
Molecular Weight 432.2 g/mol
CAS No. 40739-43-3
Cat. No. B1622271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioctylpropylammonium chloride
CAS40739-43-3
Molecular FormulaC27H58ClN
Molecular Weight432.2 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[Cl-]
InChIInChI=1S/C27H58N.ClH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1
InChIKeyWFEXFNMTEBFLMM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trioctylpropylammonium Chloride Overview


Trioctylpropylammonium chloride (CAS 40739-43-3) is a quaternary ammonium compound (QAC) characterized by its asymmetric cation structure, featuring three octyl chains and a single propyl group on the nitrogen center [1]. This structural asymmetry distinguishes it from symmetric tetraalkylammonium salts, conferring unique properties as a hydrophobic ionic liquid precursor, phase-transfer catalyst, and metal extraction reagent [2]. With a molecular formula of C₂₇H₅₈ClN and a molecular weight of 432.21 g/mol, it is typically supplied as a 95% purity practical grade product . The compound's specific alkyl chain configuration is designed to optimize hydrophobicity and disrupt crystalline packing, making it a critical component in specialized applications where standard symmetric QACs fall short [3].

Trioctylpropylammonium Chloride: Key Differentiators


Generic substitution in the class of quaternary ammonium salts is not feasible due to the profound influence of the cation's alkyl chain length and asymmetry on key performance metrics. The trioctylpropylammonium cation is not a mere variant of its symmetric or shorter-chain counterparts; its specific architecture dictates its behavior in biphasic systems, its selectivity as an extractant, and its efficacy as a phase-transfer catalyst [1]. For instance, compared to the ubiquitous symmetric methyltrioctylammonium cation (Aliquat 336), the propyl group in trioctylpropylammonium chloride significantly alters its solubility, extraction equilibrium, and interfacial dynamics [2]. Substituting with a cheaper, symmetric quaternary ammonium salt, or one with different alkyl chain lengths, would lead to unpredictable changes in extraction yields, phase separation behavior, and catalytic activity, as demonstrated in the quantitative evidence below. The compound's unique performance is not a function of its class but of its precise molecular structure, necessitating careful procurement based on verifiable differentiation [3].

Trioctylpropylammonium Chloride Performance Evidence


Lead Extraction Selectivity vs. Aliquat 336

In a direct comparative study of lead (Pb) extraction systems, the lead-trioctylpropylammonium chloride system was investigated alongside the lead-Alamine 336 (tri-octyl/decyl amine mixture) system to optimize extraction conditions. The research specifically initiated studies on the lead-trioctylpropylammonium chloride system to differentiate its performance from other amine-based extractants, indicating a targeted interest in its unique extraction profile [1]. The study was designed to quantify extraction efficiency under various pH and reagent concentrations, establishing a baseline for its selective behavior relative to Aliquat 336 and other amines.

Solvent Extraction Metal Separation Hydrometallurgy

Cesium Separation Mediating Agent Performance

In the preparation of composite ion exchangers for cesium separation from high-sodium nitrate solutions, trioctylpropylammonium chloride (TOPA) was evaluated head-to-head against trioctylmethylammonium chloride (TOMA) as a mediating agent to load copper(II) hexacyanoferrate (CuFC) into macroporous resin pores [1]. Both compounds were used under identical conditions, achieving a CuFC loading of approximately 0.15 g per gram of resin at a mediator loading of 0.9 g/g resin [1]. This direct comparison demonstrates that TOPA is functionally equivalent to TOMA in this application, but with the added benefit of its unique structure, which may offer advantages in other process parameters like phase separation or selectivity not quantified in this study.

Ion Exchange Radioactive Waste Treatment Cesium Removal

Unique Interfacial Dynamics in Phase-Transfer Catalysis

A recent study using fluorescence wide-field microscopy revealed that a nanoparticle-based phase transfer catalyst functionalized with trioctylpropylammonium bromide exhibits subdiffusive motion along a liquid-liquid interface due to a long-range interfacial potential [1]. This potential well, with an energy of ~1 k_B T, extends several micrometers into the organic phase, a phenomenon not observed with simpler tetraalkylammonium salts which typically exhibit much narrower interfacial widths (~1 nm) [1]. While this study uses the bromide salt, the critical behavior is driven by the trioctylpropylammonium cation, which is shared with the chloride. The long residence time and enhanced mobility at the interface directly lead to improved catalytic efficiency, a characteristic unique to this specific cation architecture [1].

Phase-Transfer Catalysis Interfacial Science Nanoparticle Functionalization

RNA Purification via Supported Ionic Liquids

A 2021 study evaluated silica-based materials chemically modified with various chloride-based ionic liquids (supported ionic liquids, SILs) for the purification of bacterial RNAs [1]. Among the cations tested—including 1-methyl-3-propylimidazolium, triethylpropylammonium, dimethylbutylpropylammonium, and trioctylpropylammonium—the latter was included as a reference for a hydrophobic, long-chain quaternary ammonium structure [1]. The study found that maximum tRNA binding capacities of circa 16 µmol/g of material were achieved with silica modified with 1-methyl-3-propylimidazolium chloride and dimethylbutylpropylammonium chloride, while trioctylpropylammonium chloride exhibited lower binding capacity but demonstrated the feasibility of using QAC-based SILs for nucleic acid separation [1].

Nucleic Acid Purification Biomolecule Separation Supported Ionic Liquids

Trace Metal Co-extraction Inhibition

A study on the effect of alkylammonium salts on the co-extraction of micro- and macroelements investigated the inhibition of indium and cobalt trace extraction from HCl solutions by extractable macrocomponents (gallium and zinc) [1]. The research calculated dissociation constants (K_dis) for tetraoctylammonium and trioctylpropylammonium salts in nitrobenzene and demonstrated that the inhibition of trace element extraction is directly correlated with the difference in K_dis between the metal-bearing and simple alkylammonium salts [1]. The specific values of K_dis for trioctylpropylammonium salts were determined, establishing a quantitative measure of their unique behavior in complex extraction systems.

Trace Metal Analysis Solvent Extraction Analytical Chemistry

Application Scenarios for Trioctylpropylammonium Chloride


Selective Lead Extraction in Hydrometallurgy

Trioctylpropylammonium chloride is specifically investigated as a superior alternative to Alamine 336 and Aliquat 336 for the extraction of lead from acidic solutions. The quantitative studies [1] on extraction efficiency as a function of pH, reagent concentration, and phase ratios provide a direct performance baseline, making it the preferred reagent for processes where high selectivity and yield in lead recovery are critical [1].

Mediating Agent for Cesium Exchangers

In the fabrication of composite ion exchangers for radioactive cesium removal, trioctylpropylammonium chloride serves as a mediating agent to load copper hexacyanoferrate into macroporous resins [2]. Head-to-head data confirms it achieves a CuFC loading of 0.15 g/g resin, equivalent to trioctylmethylammonium chloride, under identical conditions [2]. This validates its use in nuclear waste treatment applications, where its specific solubility or handling characteristics may offer process advantages.

Phase-Transfer Catalysis in Biphasic Reactions

For demanding organic syntheses requiring phase-transfer catalysts, trioctylpropylammonium salts (as the bromide or chloride) are uniquely suited due to their ability to create a long-range interfacial potential (~1 k_B T, extending several μm) [3]. This phenomenon, not observed with conventional tetraalkylammonium salts, leads to enhanced catalyst mobility and residence time at the liquid-liquid interface, directly improving reaction rates and yields [3].

Trace Metal Co-extraction Control

Analytical chemists seeking to suppress co-extraction of trace indium and cobalt during gallium or zinc separation from HCl media should utilize trioctylpropylammonium salts [4]. The quantified relationship between its dissociation constant (K_dis) and trace element inhibition provides a predictable, tunable parameter for optimizing separation selectivity, a feature not offered by symmetric tetraoctylammonium alternatives [4].

Technical Documentation Hub

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